4-(2-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}ETHYL)PYRIDINE
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Overview
Description
4-(2-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}ETHYL)PYRIDINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}ETHYL)PYRIDINE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,8-dimethylindole with 4-(2-bromoethyl)pyridine in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
4-(2-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}ETHYL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(2-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}ETHYL)PYRIDINE has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}ETHYL)PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
4-(2-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}ETHYL)PYRIDINE is unique due to its specific substitution pattern and the presence of both indole and pyridine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H23N3 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2,8-dimethyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C20H23N3/c1-15-3-4-19-17(13-15)18-14-22(2)11-8-20(18)23(19)12-7-16-5-9-21-10-6-16/h3-6,9-10,13H,7-8,11-12,14H2,1-2H3 |
InChI Key |
OHKBLWVRXBNICP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CC=NC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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